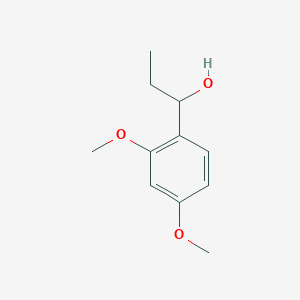

1-(2,4-Dimethoxyphenyl)propan-1-ol

Description

BenchChem offers high-quality 1-(2,4-Dimethoxyphenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dimethoxyphenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3/h5-7,10,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLSKDHGILYGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2,4-Dimethoxyphenyl)propan-1-ol: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-dimethoxyphenyl)propan-1-ol, a substituted phenylpropanol of interest in synthetic and medicinal chemistry. The document details a robust laboratory-scale synthesis of the target compound via the reduction of 1-(2,4-dimethoxyphenyl)propan-1-one. A thorough characterization of the molecule is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to aid in its identification. Furthermore, this guide explores the potential biological significance and applications of 1-(2,4-dimethoxyphenyl)propan-1-ol by examining the established activities of structurally related phenylpropanoid and dimethoxybenzene derivatives. Safety protocols for the synthesis and handling of this compound are also outlined. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and exploration of novel phenylpropanol-based compounds for drug discovery and development.

Introduction and Rationale

Phenylpropanoids are a diverse class of naturally occurring organic compounds characterized by a phenyl ring attached to a three-carbon propane side chain. This structural motif is a fundamental building block for a vast array of natural products, including lignans, flavonoids, and stilbenes, which exhibit a wide range of biological activities.[1][2] The substitution pattern on the phenyl ring significantly influences the physicochemical properties and pharmacological effects of these molecules.[1]

The 2,4-dimethoxy substitution on the phenyl ring, in particular, is a feature found in numerous bioactive compounds.[3] The presence of methoxy groups can enhance metabolic stability and modulate the electronic properties of the aromatic system, which can be crucial for receptor binding and biological activity.[4] This guide focuses on 1-(2,4-dimethoxyphenyl)propan-1-ol, a chiral secondary alcohol that represents a valuable scaffold for further chemical elaboration and biological screening. Its synthesis and characterization are pivotal steps towards unlocking its potential in medicinal chemistry and drug development.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Method |

| Molecular Formula | C₁₁H₁₆O₃ | - |

| Molecular Weight | 196.24 g/mol | - |

| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid | Analogy to similar phenylpropanols |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. | General solubility of aromatic alcohols |

| Boiling Point | Predicted to be in the range of 280-300 °C at atmospheric pressure | Estimation based on related structures |

| CAS Number | Not assigned or readily available in public databases as of the last update. | - |

Synthesis of 1-(2,4-Dimethoxyphenyl)propan-1-ol

The most direct and efficient laboratory synthesis of 1-(2,4-dimethoxyphenyl)propan-1-ol is achieved through the reduction of its corresponding ketone precursor, 1-(2,4-dimethoxyphenyl)propan-1-one. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.[5][6][7]

Reaction Scheme

Caption: Synthetic pathway for 1-(2,4-Dimethoxyphenyl)propan-1-ol.

Experimental Protocol

Materials:

-

1-(2,4-Dimethoxyphenyl)propan-1-one (CAS: 831-00-5)[8]

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2,4-dimethoxyphenyl)propan-1-one (1.0 eq) in anhydrous methanol (10-15 mL per gram of ketone).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved during the reaction.[9]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C to decompose the excess sodium borohydride and the borate ester intermediate.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add deionized water and extract the product with dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 1-(2,4-dimethoxyphenyl)propan-1-ol can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Structural Elucidation and Analytical Characterization

Due to the lack of publicly available experimental spectra for 1-(2,4-dimethoxyphenyl)propan-1-ol, the following spectroscopic data are predicted based on established principles of NMR and IR spectroscopy and data from structurally similar compounds.[10][11][12] These predictions serve as a guide for the characterization of the synthesized compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. NP-MRD: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0084979) [np-mrd.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. chemistry.osu.edu [chemistry.osu.edu]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Technical Guide: 1-(2,4-Dimethoxyphenyl)propan-1-ol (CAS 830-99-9)

Executive Summary

1-(2,4-Dimethoxyphenyl)propan-1-ol (CAS No. 830-99-9) is a highly versatile secondary benzylic alcohol utilized extensively as an intermediate in organic synthesis, fine chemical manufacturing, and active pharmaceutical ingredient (API) development [1]. The presence of two strongly electron-donating methoxy groups at the ortho and para positions of the aromatic ring imparts unique electronic properties to the benzylic position, making this compound an excellent substrate for downstream structural diversification.

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with field-proven synthetic methodologies, mechanistic insights, and analytical parameters required to handle and characterize this compound with maximum yield and purity.

Chemical Identity and Physico-Chemical Properties

Understanding the baseline physicochemical properties of 1-(2,4-Dimethoxyphenyl)propan-1-ol is critical for optimizing reaction conditions and chromatographic purification [1, 2].

| Property | Value |

| Chemical Name | 1-(2,4-Dimethoxyphenyl)propan-1-ol |

| CAS Number | 830-99-9 |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| SMILES | CCC(C1=CC=C(C=C1OC)OC)O |

| Appearance | Colorless to pale yellow viscous oil or low-melting solid |

| Solubility | Soluble in Methanol, THF, Ethyl Acetate, and DCM; Insoluble in Water |

| Storage Conditions | 2–8 °C, sealed under an inert atmosphere (Argon/N₂) [2] |

Core Synthetic Methodologies

To synthesize 1-(2,4-Dimethoxyphenyl)propan-1-ol, two primary routes are employed in laboratory and scale-up settings. The choice of route depends on the availability of starting materials and the required chemoselectivity.

Route A: Nucleophilic Addition via Grignard Reagent

This route utilizes the highly electrophilic nature of 2,4-dimethoxybenzaldehyde, subjecting it to a nucleophilic attack by ethylmagnesium bromide.

Step-by-Step Protocol:

-

Preparation: Flame-dry a 250 mL multi-neck round-bottom flask under an inert argon atmosphere.

-

Substrate Dissolution: Dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration. Cool the solution strictly to 0 °C using an ice-water bath.

-

Nucleophilic Addition: Dropwise add a 3.0 M solution of ethylmagnesium bromide in diethyl ether (1.2 eq) via an addition funnel over 30 minutes.

-

Causality: The slow addition at 0 °C mitigates the exothermic nature of the Grignard addition, suppressing unwanted base-catalyzed side reactions and preventing the localized boiling of the ether solvent.

-

-

Maturation: Stir the reaction mixture at 0 °C for 1 hour, then gradually warm to room temperature (20–25 °C) and stir for an additional 2 hours.

-

Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl.

-

Causality: NH₄Cl is a weak acid (pH ~5.5). It provides the necessary protons to convert the magnesium alkoxide intermediate to the desired alcohol without being acidic enough to promote the dehydration of the highly activated benzylic alcohol into a styrene derivative.

-

-

Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Validation Checkpoint: Before quenching, remove a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the UV-active aldehyde spot (R_f ~0.6) and the appearance of a new, lower R_f spot (~0.3) that stains dark blue with p-Anisaldehyde confirms reaction completion.

Route B: Chemoselective Ketone Reduction

When 2,4-dimethoxypropiophenone is available, a mild hydride reduction is the preferred, highly scalable route [3].

Step-by-Step Protocol:

-

Preparation: In a 100 mL round-bottom flask, dissolve 2,4-dimethoxypropiophenone (1.0 eq) in Methanol (0.3 M).

-

Cooling: Cool the solution to 0 °C.

-

Causality: Methanol reacts slowly with NaBH₄ to release hydrogen gas. Cooling minimizes this background solvolysis, directing the hydride transfer efficiently toward the ketone carbonyl.

-

-

Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

-

Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quenching: Carefully add water dropwise to quench excess NaBH₄.

-

Causality: Water hydrolyzes the unreacted borohydride safely, preventing violent hydrogen evolution during the subsequent organic extraction.

-

-

Extraction: Evaporate the bulk of the methanol under reduced pressure. Dilute the residue with water and extract with Dichloromethane (DCM). Dry the organic phase over MgSO₄, filter, and concentrate.

Validation Checkpoint: Monitor the reaction via benchtop ATR-FTIR on a concentrated reaction aliquot. The reduction is validated by the disappearance of the sharp ketone C=O stretch at ~1670 cm⁻¹ and the emergence of a broad O-H stretch at ~3400 cm⁻¹.

Figure 1. Primary synthetic routes to 1-(2,4-Dimethoxyphenyl)propan-1-ol.

Mechanistic Pathway: Grignard Addition

To ensure reproducibility, one must understand the exact flow of electrons during the Grignard addition. The mechanism relies heavily on the coordination state of the magnesium ion.

Figure 2. Mechanistic pathway of the Grignard addition to 2,4-dimethoxybenzaldehyde.

Downstream Reactivity and Synthetic Utility

The defining characteristic of 1-(2,4-Dimethoxyphenyl)propan-1-ol is its hyper-activated benzylic position .

Because the 2,4-dimethoxy groups are strongly electron-donating via resonance (+M effect), the benzylic hydroxyl group is highly prone to elimination. If exposed to strong acids (e.g., HCl, H₂SO₄, or TFA), the hydroxyl group is protonated and leaves as water, generating a benzylic carbocation. This carbocation is exceptionally stable because the positive charge is delocalized into the aromatic ring and further stabilized by the lone pairs on the ortho- and para-methoxy oxygens.

Applications of this reactivity:

-

Friedel-Crafts Alkylations: The generated carbocation can be trapped by electron-rich arenes to form diarylalkane derivatives.

-

Controlled Dehydration: Treatment with catalytic p-Toluenesulfonic acid (p-TsOH) in refluxing toluene quantitatively yields 1-(2,4-dimethoxyphenyl)prop-1-ene, a useful styrene analog for cross-coupling or polymerization.

-

Oxidation: The secondary alcohol can be smoothly oxidized back to 2,4-dimethoxypropiophenone using Dess-Martin periodinane (DMP) or Swern oxidation conditions if the ketone is the desired intermediate for alternative functionalization.

Analytical Characterization Signatures

To confirm the structural integrity and purity of the synthesized 1-(2,4-Dimethoxyphenyl)propan-1-ol, the following spectroscopic signatures should be verified against the isolated product:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20 (d, J = 8.4 Hz, 1H, Ar-H6): Meta to both methoxy groups, ortho to the alkyl chain.

-

δ 6.50 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H5): Shielded by the para-methoxy group.

-

δ 6.45 (d, J = 2.4 Hz, 1H, Ar-H3): Highly shielded, located between the two methoxy groups.

-

δ 4.75 (t, J = 6.5 Hz, 1H, CH-OH): Benzylic methine proton.

-

δ 3.82 (s, 3H, OCH₃) & δ 3.80 (s, 3H, OCH₃): Characteristic methoxy singlets.

-

δ 1.80–1.65 (m, 2H, CH₂): Diastereotopic methylene protons of the ethyl chain.

-

δ 0.95 (t, J = 7.4 Hz, 3H, CH₃): Terminal methyl group.

-

-

Infrared Spectroscopy (ATR-FTIR, cm⁻¹):

-

~3400 (broad): O-H stretch confirming the secondary alcohol.

-

2960, 2870: sp³ C-H stretches from the propyl chain.

-

1610, 1505: Aromatic C=C ring stretches.

-

1205, 1030: Strong C-O stretches associated with the aryl-alkyl ethers and the benzylic alcohol.

-

References

-

Title: 1-(2,4-Dimethoxyphenyl)propan-1-ol | C11H16O3 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

2,4-Dimethoxy-alpha-ethylbenzyl Alcohol (CAS 830-99-9): Chemical Properties, Synthetic Methodologies, and Applications in Advanced Drug Development

Executive Summary

In the landscape of advanced organic synthesis and pharmaceutical development, electron-rich benzylic systems serve as critical structural motifs and transient protecting groups. 2,4-Dimethoxy-alpha-ethylbenzyl alcohol (IUPAC: 1-(2,4-dimethoxyphenyl)propan-1-ol) is a highly versatile building block. Characterized by the synergistic electron-donating effects of its ortho and para methoxy substituents, this compound exhibits unique mechanistic reactivity, particularly in the stabilization of benzylic carbocations. This whitepaper provides an in-depth technical analysis of its physicochemical properties, proven synthetic workflows, and its strategic utility in drug development, specifically as an advanced protecting group precursor and chiral amine intermediate.

Structural and Physicochemical Properties

The chemical behavior of 2,4-dimethoxy-alpha-ethylbenzyl alcohol is dictated by its highly activated aromatic ring. The methoxy groups at the 2- and 4-positions donate electron density through resonance, significantly lowering the activation energy required to form a benzylic carbocation. The presence of the alpha-ethyl group introduces tunable steric hindrance, which can be leveraged to control reaction kinetics during multi-step syntheses.

Table 1: Physicochemical Summary

| Property | Value |

| IUPAC Name | 1-(2,4-Dimethoxyphenyl)propan-1-ol |

| CAS Registry Number | 830-99-9[1] |

| Molecular Formula | C₁₁H₁₆O₃[1] |

| Molecular Weight | 196.24 g/mol [1] |

| Structural Features | 2,4-Dimethoxy substituted phenyl ring, alpha-ethyl benzylic alcohol |

| Primary Reactivity Profile | SN1 electrophile (via carbocation), nucleophilic addition precursor |

Mechanistic Reactivity and Applications in Drug Development

As a Senior Application Scientist, it is crucial to understand why a specific molecule is chosen for a synthetic route. The 2,4-dimethoxybenzyl (DMB) scaffold is renowned for its utility as an acid-labile protecting group.

Advanced Protecting Group Strategy

The DMB group is heavily utilized to protect sensitive functional groups such as tetrazoles, amides, and sulfamates during aggressive synthetic conditions. For instance, the DMB group has been proven highly effective in the protection of tetrazoles during the ruthenium-catalyzed C–H arylation required for the synthesis of the antihypertensive drug olmesartan medoxomil [2]. Furthermore, DMB derivatives provide efficacious N-protection for O-aryl sulfamates, rendering them stable against strong oxidizing/reducing agents and nucleophiles, before being cleanly cleaved under mild acidic conditions[3].

The alpha-ethyl derivative (derived from 2,4-dimethoxy-alpha-ethylbenzyl alcohol) offers a distinct advantage over the standard DMB group:

-

Steric Shielding: The ethyl chain protects the benzylic position from premature nucleophilic attack during intermediate steps.

-

Accelerated Cleavage: Hyperconjugation from the alpha-alkyl group provides additional stabilization to the transient carbocation, allowing for deprotection using even milder acidic conditions (e.g., highly dilute Trifluoroacetic Acid, TFA).

Table 2: Protecting Group Cleavage Profile Comparison

| Protecting Group Motif | Cleavage Reagent | Mechanism | Relative Cleavage Rate |

| Benzyl (Bn) | H₂/Pd-C or Strong Acid (HF) | Hydrogenolysis / SN1 | Slow (Acidic) |

| 4-Methoxybenzyl (PMB) | TFA | SN1 (Carbocation) | Moderate |

| 2,4-Dimethoxybenzyl (DMB) | Dilute TFA (1-10%) | SN1 (Highly stabilized) | Very Fast |

| 2,4-Dimethoxy-alpha-ethylbenzyl | Ultra-dilute TFA | SN1 (Sterically accelerated) | Ultra Fast |

Precursor for Chiral Pharmacophores

Beyond protection strategies, the alcohol can be activated (via conversion to a halide or mesylate) and displaced by an azide. Subsequent reduction yields an alpha-chiral amine. The electron-rich ring facilitates this SN1 displacement, making it an excellent precursor for complex alkaloid synthesis.

Caption: Mechanistic pathways and pharmaceutical applications of the 2,4-dimethoxybenzyl system.

Synthetic Methodology: The Grignard Addition

The most reliable and scalable method to synthesize 1-(2,4-dimethoxyphenyl)propan-1-ol is via a Grignard reaction. The Grignard reaction remains an "old-yet-gold" cornerstone in organic chemistry for constructing complex C-C bonds in natural product synthesis[4]. Here, ethylmagnesium bromide acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde.

Caption: Workflow for the Grignard synthesis of 1-(2,4-dimethoxyphenyl)propan-1-ol.

Experimental Workflows and Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Causality is explicitly stated to prevent common points of failure during scale-up.

Protocol 1: Synthesis of 1-(2,4-dimethoxyphenyl)propan-1-ol

Objective: Nucleophilic addition of an ethyl group to the benzaldehyde derivative. Causality Note: Anhydrous conditions are strictly mandatory. Water will violently protonate the Grignard reagent to form ethane gas, completely destroying the nucleophile and halting the reaction.

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon.

-

Substrate Loading: Dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.5 M concentration).

-

Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperature prevents side reactions such as pinacol coupling or enolization of the product.

-

Nucleophile Addition: Dropwise add Ethylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) over 30 minutes.

-

Self-Validation (Reaction Monitoring): After 2 hours of stirring at room temperature, perform a Thin-Layer Chromatography (TLC) check (Hexanes:Ethyl Acetate 7:3). The aldehyde starting material (UV active, higher Rf) should be completely consumed, replaced by a new, more polar spot (the alcohol).

-

Quenching: Cool the flask back to 0 °C and carefully quench with saturated aqueous Ammonium Chloride (NH₄Cl). Causality: NH₄Cl is a weak acid. Using a strong acid (like HCl) would immediately protonate the newly formed alcohol, leading to rapid dehydration into a styrene derivative due to the highly stabilized 2,4-dimethoxy benzylic carbocation.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Acid-Mediated Deprotection of DMB-Protected Substrates

Objective: Cleavage of the 2,4-dimethoxy-alpha-ethylbenzyl protecting group to reveal the active pharmacophore.

-

Preparation: Dissolve the protected substrate in Dichloromethane (DCM) at room temperature.

-

Scavenger Addition: Add Triisopropylsilane (TIPS) (2.0 eq). Causality: The cleavage generates a highly reactive carbocation. Without a scavenger like TIPS to trap it, the carbocation will alkylate the electron-rich regions of your target molecule, ruining the yield.

-

Acidic Cleavage: Add Trifluoroacetic Acid (TFA) to achieve a 5% v/v concentration.

-

Self-Validation (Visual & Analytical): The reaction mixture will immediately turn a deep orange/red, indicating the formation of the resonance-stabilized benzylic carbocation. As the TIPS scavenger traps the carbocation, the color will fade. Confirm complete deprotection via LC-MS within 30-60 minutes.

-

Purification: Evaporate the volatiles under a stream of nitrogen and purify the crude product via preparative HPLC.

References

-

National Center for Biotechnology Information. "1-(2,4-Dimethoxyphenyl)propan-1-ol". PubChem Compound Summary for CID 5314211. URL:[Link]

-

Haroon, M., et al. "Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review". Arabian Journal of Chemistry, 2024. URL:[Link]

-

Reuillon, T., et al. "Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups". Organic & Biomolecular Chemistry, 2012. URL:[Link]

Sources

- 1. 1-(2,4-Dimethoxyphenyl)propan-1-ol | C11H16O3 | CID 5314211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

Comparative Technical Analysis: 1-(2,4-Dimethoxyphenyl)propan-1-ol vs. 1-(3,4-Dimethoxyphenyl)propan-1-ol

The following technical guide provides a comparative analysis of 1-(2,4-Dimethoxyphenyl)propan-1-ol and 1-(3,4-Dimethoxyphenyl)propan-1-ol .

Executive Summary

This guide analyzes two positional isomers of dimethoxyphenylpropanol: the 2,4-isomer and the 3,4-isomer . While chemically similar, their structural differences—specifically the ortho- vs. meta-positioning of the methoxy group—dictate distinct synthetic behaviors, spectroscopic signatures, and industrial applications. The 3,4-isomer is a critical intermediate in pharmaceutical synthesis and lignin model studies, often serving as a precursor to bioactive stilbenes and phenylpropanoids. The 2,4-isomer , characterized by significant steric hindrance at the reaction center, finds niche applications in liquid crystal engineering and resorcinol-based dermatological agents.

Part 1: Chemical Architecture & Electronic Profiling

The core difference lies in the substitution pattern on the benzene ring, which fundamentally alters the electronic environment of the benzylic carbon (C-1).

Electronic & Steric Landscape

-

1-(3,4-Dimethoxyphenyl)propan-1-ol:

-

Sterics: The 3- and 4-methoxy groups are distant from the benzylic alcohol center. The reaction site is sterically accessible, facilitating rapid nucleophilic attack during synthesis.

-

Electronics: The ring is electron-rich. The 3,4-pattern activates positions 2, 5, and 6 toward electrophilic aromatic substitution (EAS).

-

-

1-(2,4-Dimethoxyphenyl)propan-1-ol:

-

Sterics: The 2-methoxy group exerts an ortho-effect. It creates significant steric bulk near the benzylic carbon, potentially retarding the rate of Grignard additions or hydride reductions compared to the 3,4-isomer.

-

Electronics: The 2,4-pattern is highly activating, directing incoming electrophiles primarily to the 5-position (para to the 2-OMe and ortho to the 4-OMe).

-

Structural Visualization (DOT)

The following diagram illustrates the structural relationship and the key electronic vectors.

Figure 1: Structural divergence and primary application domains for 3,4- and 2,4-dimethoxyphenylpropanols.

Part 2: Synthetic Pathways[1]

Two primary routes are recommended for high-purity synthesis: Grignard Addition (C-C bond formation) and Carbonyl Reduction (Functional group interconversion).

Protocol A: Grignard Addition (Ethylmagnesium Bromide)

This route builds the propyl chain from the corresponding benzaldehyde.

Reagents:

-

Substrate: 3,4-Dimethoxybenzaldehyde (Veratraldehyde) OR 2,4-Dimethoxybenzaldehyde.

-

Reagent: Ethylmagnesium bromide (EtMgBr), 1.0 M in THF.

-

Solvent: Anhydrous THF (Tetrahydrofuran).[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL 3-neck round-bottom flask under Argon. Charge with 1.2 equiv of EtMgBr solution.

-

Addition (Critical Difference):

-

3,4-Isomer: Cool to 0°C. Add aldehyde (dissolved in THF) dropwise over 30 mins. Reaction is typically complete in 1-2 hours.

-

2,4-Isomer: Cool to 0°C. Add aldehyde dropwise. Allow to warm to Room Temperature (RT) or reflux for 2-4 hours. Reasoning: The ortho-methoxy group hinders the carbonyl, requiring higher thermal energy to overcome the activation barrier.

-

-

Quench: Slowly add saturated NH₄Cl solution at 0°C to hydrolyze the magnesium alkoxide.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Hydride Reduction (Sodium Borohydride)

This route reduces the corresponding propiophenone (ketone) to the alcohol.

Reagents:

-

Substrate: 3,4-Dimethoxypropiophenone OR 2,4-Dimethoxypropiophenone.

-

Solvent: Methanol (MeOH).

Step-by-Step Methodology:

-

Dissolution: Dissolve the ketone (1.0 equiv) in MeOH (0.5 M concentration) at 0°C.

-

Reduction: Add NaBH₄ (1.5 equiv) in small portions to prevent runaway hydrogen evolution.

-

Monitoring: Stir at RT.

-

3,4-Isomer: Complete in <1 hour.

-

2,4-Isomer: May require 2-3 hours due to steric blocking of the hydride attack trajectory.

-

-

Workup: Quench with 1N HCl, evaporate MeOH, extract with DCM.

Synthetic Workflow Diagram

Figure 2: Synthetic pathways. Note the dashed line indicating higher kinetic barrier for the 2,4-isomer.

Part 3: Analytical Characterization

Validating the identity of these isomers requires careful interpretation of NMR spectroscopy, particularly in the aromatic region.

Comparative NMR Data (Predicted)

| Feature | 1-(3,4-Dimethoxyphenyl)propan-1-ol | 1-(2,4-Dimethoxyphenyl)propan-1-ol |

| Benzylic Proton (H-1) | Triplet (~4.5 - 4.6 ppm) | Triplet/dd (~4.7 - 4.9 ppm) (Deshielded by ortho-OMe) |

| Aromatic Region | ABX Pattern: ~6.8-6.9 ppm (m, 3H). Peaks are often clustered. | Distinct Pattern: ~7.1-7.3 ppm (d, H-6)~6.4-6.5 ppm (m, H-3, H-5). H-6 is significantly downfield. |

| Methoxy Groups | Two singlets (~3.85, 3.88 ppm) | Two singlets (~3.80, 3.85 ppm). Distinct chemical environments.[1][4] |

| Physical State | Viscous oil or low-melting solid. | Often a crystalline solid (higher symmetry/packing). |

Key Identification Check:

-

2,4-Isomer: Look for the high-field aromatic protons (H-3 and H-5) around 6.4-6.5 ppm. The electron-donating effects of two methoxy groups are synergistic at these positions.

-

3,4-Isomer: The aromatic protons are more grouped around 6.8-6.9 ppm as the donating effects are distributed differently.

Part 4: Functional Applications

1-(3,4-Dimethoxyphenyl)propan-1-ol

-

Lignin Model Compounds: This alcohol serves as a monomeric model for lignin depolymerization studies, specifically mimicking the

-O-4 linkage reactivity when etherified. -

Pharmaceutical Intermediates: It is a direct precursor to 4-trans-propenylveratrole and various phenylpropanoid derivatives used in antioxidant and antimicrobial research.

-

Bioactivity: Derivatives have shown potential as tubulin polymerization inhibitors and antifungal agents.

1-(2,4-Dimethoxyphenyl)propan-1-ol[6]

-

Liquid Crystals: The 2,4-disubstitution pattern introduces a "kink" or lateral dipole that is valuable in designing nematic liquid crystals with specific melting point depressions and dielectric anisotropies.

-

Resorcinol Derivatives: This isomer is a reduced form of a 4-substituted resorcinol ether. Such scaffolds are investigated for skin-lightening (tyrosinase inhibition) activity, where the 2,4-dihydroxyl/dimethoxy pattern is pharmacophoric.

References

-

Synthesis of 1-(3,4-Dimethoxyphenyl)

- BenchChem Protocols. "Synthesis routes of 1-(3,4-Dimethoxyphenyl)propan-1-ol."

-

Bioactive Applications of Dimethoxybenzene Derivatives

- MDPI Molecules.

-

Liquid Crystal Mesogens (2,4-Substituted Systems)

-

Journal of Materials Chemistry. "Fluorosubstituted chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol."[5] (Contextual reference for phenylpropanol mesogens).

-

-

Catalytic Reduction of Propiophenones

- MDPI Catalysts. "Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone."

-

General Grignard Reaction Conditions

- Chemistry LibreTexts. "The Grignard Reaction (Experiment)."

Sources

- 1. udspace.udel.edu [udspace.udel.edu]

- 2. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]

- 5. Fluorosubstituted chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility Profiling of 1-(2,4-Dimethoxyphenyl)propan-1-ol in Organic Solvents: A Technical Guide for Preclinical Formulation

Executive Summary

In early-stage drug development and fine chemical synthesis, understanding the solvation thermodynamics of an active pharmaceutical ingredient (API) or intermediate is paramount. This whitepaper provides an in-depth technical analysis of the solubility profile of 1-(2,4-Dimethoxyphenyl)propan-1-ol (CAS: 830-99-9)[1], a secondary aromatic alcohol registered under PubChem CID 5314211[2]. By applying Hansen Solubility Parameters (HSP) and structural causality, we establish a predictive framework for its behavior in various organic solvents and outline a self-validating experimental protocol for empirical quantification.

Structural Causality and Solvation Thermodynamics

As an application scientist, I approach solubility not as a static property, but as a dynamic interplay of intermolecular forces. The dissolution of 1-(2,4-Dimethoxyphenyl)propan-1-ol depends on overcoming its crystal lattice energy via favorable solvent-solute interactions. We can deconstruct its cohesive energy into three Hansen Solubility Parameters (HSP): dispersion forces (

-

The 2,4-Dimethoxy Aromatic Core (

and -

The Propan-1-ol Aliphatic Chain (

): The secondary hydroxyl group (-OH) is the primary hydrogen-bond donor and acceptor (

Predictive Solubility Profile in Organic Solvents

Based on the structural analysis and empirical data from closely related aromatic alcohols (such as 2,4-dimethoxybenzyl alcohol)[4], the table below summarizes the expected solubility of 1-(2,4-Dimethoxyphenyl)propan-1-ol across standard solvent classes.

| Solvent Class | Representative Solvents | Estimated Solubility (mg/mL) | Solvation Mechanism |

| Polar Protic | Methanol, Ethanol | > 100 (Freely Soluble) | Strong H-bonding with -OH; dipole interactions with -OCH |

| Polar Aprotic | DMSO, DMF | > 100 (Freely Soluble) | H-bond acceptance from the solute's -OH; high dielectric constant. |

| Moderately Polar | Dichloromethane, Ethyl Acetate | 50 - 100 (Soluble) | Favorable dispersion forces ( |

| Non-Polar Aliphatic | Hexane, Heptane | < 5 (Slightly Soluble) | High energy penalty for breaking solute H-bond networks; |

| Aqueous | Water | < 1 (Insoluble) | Hydrophobic bulk (aromatic ring + propyl chain) overcomes -OH hydration. |

Experimental Protocol: Thermodynamic Solubility Determination

To move from predictive modeling to empirical fact, we must employ a self-validating experimental system. The following Shake-Flask methodology coupled with HPLC-UV quantification ensures that we measure true thermodynamic solubility rather than kinetic dissolution rates.

Step 1: Solvent Saturation

-

Action: Weigh approximately 50 mg of 1-(2,4-Dimethoxyphenyl)propan-1-ol into a 2.0 mL amber glass HPLC vial. Add exactly 1.0 mL of the target organic solvent.

-

Causality: An excess of solid must be present to ensure the solution reaches absolute saturation. Amber glass is utilized to prevent potential UV-induced photo-degradation of the electron-rich aromatic ring during the incubation period.

Step 2: Thermal Equilibration

-

Action: Seal the vial and place it in a thermoshaker set to 25.0 ± 0.5 °C at 800 rpm for 48 hours.

-

Causality: The 48-hour agitation period is critical. Shorter timeframes may capture transient supersaturation artifacts or incomplete dissolution. Maintaining strict isothermal conditions for 48 hours guarantees that the system has reached its thermodynamic minimum.

Step 3: Phase Separation

-

Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes at 25.0 °C.

-

Causality: Standard syringe filtration can lead to API adsorption onto the filter membrane, skewing the quantitative results. Centrifugation cleanly separates the undissolved crystal lattice from the saturated supernatant without introducing surface-area artifacts.

Step 4: Quantification

-

Action: Carefully extract 100 µL of the supernatant and dilute it 1:100 in the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water). Analyze via HPLC-UV at a wavelength corresponding to the dimethoxyphenyl chromophore (typically ~230 nm or 280 nm).

-

Causality: Serial dilution prevents detector saturation and ensures the analyte falls within the linear dynamic range of the pre-established calibration curve.

Workflow Visualization

Logical workflow for the thermodynamic solubility determination of the target compound.

References

-

Title: 1-(2,4-Dimethoxyphenyl)propan-1-ol | C11H16O3 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: The Nature of Lignin and Implications for Its Technical Use as a Source for Biogenic Aromatics—A Review (Hansen Solubility Parameters) Source: MDPI (Molecules) URL: [Link]

Sources

Technical Monograph: 1-(2,4-Dimethoxyphenyl)propan-1-ol

The following is an in-depth technical monograph on 1-(2,4-Dimethoxyphenyl)propan-1-ol . This guide is structured for researchers and drug development professionals, focusing on the compound's nomenclature, synthetic pathways, physicochemical profiling, and pharmaceutical utility.

Document Type: Chemical Profile & Synthetic Guide Target Audience: Medicinal Chemists, Process Engineers, and R&D Scientists[1][2]

Executive Summary

1-(2,4-Dimethoxyphenyl)propan-1-ol is a secondary benzyl alcohol derivative characterized by a propyl chain attached to a resorcinol dimethyl ether scaffold.[1][2] While often utilized as a transient intermediate in the synthesis of complex flavonoids (e.g., isoflavans) and resorcinol-based pharmacophores, its structural integrity is critical for the efficacy of downstream active pharmaceutical ingredients (APIs). This guide provides a rigorous analysis of its IUPAC nomenclature, validated synthetic protocols, and characterization standards.

Nomenclature and Structural Analysis

IUPAC Name Deconstruction

The IUPAC name 1-(2,4-Dimethoxyphenyl)propan-1-ol is derived through substitutive nomenclature rules, prioritizing the hydroxyl group as the principal functional class.[1]

-

Parent Structure: Propan-1-ol (a three-carbon chain with a hydroxyl group at C1).[1][2]

-

Substituent: 2,4-Dimethoxyphenyl (a benzene ring substituted with methoxy groups at positions 2 and 4 relative to the attachment point).

-

Locant: The substituent is attached to C1 of the propyl chain.

Stereochemical Note: Carbon-1 (C1) is a chiral center.[1][2] The compound exists as an enantiomeric pair (R and S). In non-stereoselective synthesis, it is obtained as a racemate (

Structural Connectivity Diagram

The following diagram illustrates the logical connectivity and numbering priority used to derive the IUPAC name.

Figure 1: Structural decomposition and nomenclature logic.

Synthetic Pathways[3][4]

Two primary routes are recommended for the synthesis of 1-(2,4-dimethoxyphenyl)propan-1-ol. The choice depends on the availability of starting materials (aldehyde vs. ketone) and the desired stereocontrol.

Route A: Grignard Addition (Carbon-Carbon Bond Formation)

This route involves the nucleophilic addition of ethylmagnesium bromide to 2,4-dimethoxybenzaldehyde.[1][2] It is preferred for building the carbon skeleton from the aldehyde.

-

Reagent: Ethylmagnesium bromide (EtMgBr) in Et₂O or THF.[2][3]

-

Mechanism: Nucleophilic attack of the ethyl anion on the carbonyl carbon.

Protocol:

-

Activation: Flame-dry a 3-neck round-bottom flask under Argon.

-

Reagent Prep: Charge with 1.1 eq of EtMgBr (3.0 M in diethyl ether).

-

Addition: Cool to 0°C. Add 2,4-dimethoxybenzaldehyde (dissolved in anhydrous THF) dropwise over 30 minutes.

-

Quench: Stir at room temperature for 2 hours. Quench slowly with saturated aqueous NH₄Cl.

-

Workup: Extract with EtOAc, dry over MgSO₄, and concentrate in vacuo.

Route B: Ketone Reduction (Functional Group Interconversion)

This route reduces the corresponding ketone, 1-(2,4-dimethoxyphenyl)propan-1-one (2',4'-dimethoxypropiophenone), to the alcohol.[1] This is ideal if the ketone is commercially available or generated via Friedel-Crafts acylation.[1][2]

-

Precursor: 1-(2,4-Dimethoxyphenyl)propan-1-one (CAS: 831-00-5).[1][2]

-

Reagent: Sodium Borohydride (NaBH₄) in Methanol.[2]

Protocol:

-

Dissolution: Dissolve the ketone (1.0 eq) in MeOH (0.5 M concentration).

-

Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise to control hydrogen evolution.

-

Completion: Monitor via TLC (approx. 1-2 hours).

-

Workup: Quench with 1N HCl, evaporate MeOH, and extract with CH₂Cl₂.

Synthetic Workflow Diagram

Figure 2: Comparative synthetic pathways for the target alcohol.[1][2]

Physicochemical & Spectroscopic Profiling

To ensure scientific integrity, the synthesized compound must be validated against the following predicted physicochemical parameters.

Physical Properties

| Property | Value (Approximate) | Note |

| Molecular Formula | C₁₁H₁₆O₃ | |

| Molecular Weight | 196.24 g/mol | |

| Appearance | Viscous Colorless Oil or White Solid | Low melting point expected due to alkyl chain.[1][2] |

| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂ | Lipophilic character dominates. |

| Chirality | 1 Chiral Center (C1) | Synthesis yields racemate unless chiral catalysts are used.[2] |

Spectroscopic Identification (¹H NMR)

The ¹H NMR spectrum (CDCl₃, 400 MHz) is the primary method for structural confirmation.

-

Aromatic Region (6.4 - 7.2 ppm):

-

Benzylic Proton (4.5 - 4.8 ppm):

-

t or dd, ~4.7 ppm (1H): The chiral proton at C1 (CH-OH).

-

-

Methoxy Groups (3.8 ppm):

-

s, 3.80 ppm (3H): OMe at C2/C4.

-

s, 3.82 ppm (3H): OMe at C2/C4.

-

-

Alkyl Chain:

-

m, 1.7 - 1.9 ppm (2H): Methylene protons (C2 of propyl).[2]

-

t, 0.95 ppm (3H): Terminal methyl group (C3 of propyl).

-

Pharmaceutical & Research Applications[6][7][8][9]

Resorcinol Scaffold in Drug Design

The 2,4-dimethoxyphenyl moiety is a protected form of resorcinol (1,3-dihydroxybenzene). This scaffold is chemically significant in:

-

Isoflavan Synthesis: Used as a B-ring precursor in the synthesis of Glabridin analogs (anti-inflammatory agents).

-

Antiviral Research: Dimethoxybenzene derivatives have shown utility as intermediates for capsid binders in early-stage virology screens.[1][2]

-

Protecting Group Chemistry: The methoxy groups protect the reactive phenolic oxygens during harsh alkylation steps, which can later be deprotected using BBr₃ to reveal the active resorcinol pharmacophore.

Metabolic Stability

The secondary alcohol at the benzylic position is a metabolic "soft spot." In pharmacokinetic studies, this site is prone to:

-

Oxidation: Reversion to the ketone (1-(2,4-dimethoxyphenyl)propan-1-one) via CYP450 enzymes.[1][2]

-

Glucuronidation: Phase II conjugation at the hydroxyl group, leading to rapid renal clearance.

-

Design Tip: To improve metabolic stability, researchers often replace the benzylic hydrogen with a methyl group (creating a tertiary alcohol) or fluorinate the alkyl chain.

-

References

-

NIST Chemistry WebBook. 1-Propanone, 1-(2,4-dimethoxyphenyl)- (CAS 831-00-5).[1][2] National Institute of Standards and Technology. [Link][2]

-

PubChem. 2,4-Dimethoxybenzaldehyde (CAS 613-45-6) Compound Summary. National Library of Medicine. [Link][2]

Sources

Engineering 2,4-Dimethoxyphenyl Propanol Derivatives: A Technical Guide on Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary

The 2,4-dimethoxyphenyl propanol scaffold represents a highly privileged pharmacophore in modern drug development and cosmetic chemistry. Characterized by a highly electron-rich aromatic ring coupled to a flexible aliphatic chain, this structural motif has demonstrated profound efficacy across multiple biological targets. This whitepaper provides an in-depth technical analysis of the structural rationale, mechanistic pathways, and self-validating synthetic methodologies required to engineer and utilize 2,4-dimethoxyphenyl propanol derivatives, specifically focusing on their roles as metalloenzyme inhibitors and selective kinase modulators.

Structural Rationale and Target Affinity

The pharmacological versatility of 2,4-dimethoxyphenyl derivatives stems directly from their unique electronic and steric properties. The presence of two strongly electron-donating methoxy groups at the ortho and para positions of the phenyl ring creates a highly localized electron density.

-

Metalloenzyme Inhibition (Tyrosinase): Tyrosinase contains a binuclear copper active site responsible for the oxidation of L-tyrosine to L-DOPA, and subsequently to dopaquinone, which is the rate-limiting step in melanin biosynthesis[1]. The 2,4-dimethoxyphenyl moiety acts as an exceptional substrate mimic. The electron-rich nature of the dimethoxy groups allows these derivatives to competitively bind to the copper ions without undergoing the rapid electrochemical oxidation typical of natural diphenols, effectively halting melanogenesis[2].

-

Kinase Modulation (CK1δ and p38α MAPK): In kinase inhibition, the spatial geometry of the 2,4-dimethoxyphenyl group provides an optimal steric fit for hydrophobic hinge regions. For example, in the design of Protein Kinase CK1δ inhibitors, the dimethoxyphenyl head fits precisely into the binding pocket near Leu85, while the propanol or propanamine-derived tail allows for critical enthalpic hydrogen bonding[3].

Mechanistic Pathways

The diagram below illustrates the specific intervention point of 2,4-dimethoxyphenyl derivatives within the melanogenesis pathway. By acting as competitive inhibitors, these compounds prevent the enzymatic oxidation of natural substrates.

Mechanism of competitive tyrosinase inhibition by 2,4-dimethoxyphenyl derivatives.

Synthetic Methodologies: A Self-Validating Protocol

To harness the therapeutic potential of these derivatives, robust and reproducible synthetic pathways are required. The following protocol details the synthesis of 1,3-diarylpropanol derivatives, utilizing a Claisen-Schmidt condensation followed by catalytic hydrogenation. This two-step approach is designed as a self-validating system , ensuring high chemical fidelity at each intermediate stage.

Phase 1: Claisen-Schmidt Condensation (Chalcone Formation)

-

Reaction Setup: In an oven-dried round-bottom flask, dissolve 10 mmol of 2,4-dimethoxybenzaldehyde and 10 mmol of a substituted acetophenone in 30 mL of anhydrous ethanol.

-

Catalysis & Causality: Cool the mixture to 0°C using an ice bath. Slowly add 20 mmol of potassium hydroxide (KOH) dissolved in 5 mL of water. Causality: Maintaining 0°C during the initial base addition is critical; it prevents unwanted Cannizzaro side-reactions and minimizes the self-condensation of the acetophenone, driving the equilibrium toward the cross-aldol product.

-

Propagation: Remove the ice bath and stir at room temperature for 12 hours.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The successful formation of the chalcone is confirmed by the appearance of a new, highly fluorescent spot under UV light (254 nm). This fluorescence is a direct physical validation of the extended

-conjugation inherent to the newly formed -

Workup: Quench the reaction by pouring it into 100 mL of crushed ice water. Neutralize with 1M HCl to precipitate the product. Filter, wash with cold water, and recrystallize from hot ethanol to yield the pure chalcone intermediate.

Phase 2: Catalytic Hydrogenation (Propanol Formation)

-

Reaction Setup: Dissolve 5 mmol of the purified chalcone in 20 mL of HPLC-grade methanol.

-

Catalyst Addition & Causality: Under a gentle stream of Argon, carefully add 50 mg of 10% Palladium on Carbon (Pd/C). Causality: Adding dry Pd/C in the presence of methanol vapors and atmospheric oxygen can cause spontaneous ignition. The Argon blanket is a mandatory safety and yield-preserving measure.

-

Reduction: Evacuate the flask and backfill with Hydrogen gas (

) three times. Stir vigorously under an -

Self-Validation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo. The success of the reduction must be validated via

NMR spectroscopy: the vinylic protons (typically doublets at

Self-validating synthetic workflow for 1,3-diarylpropanol derivatives.

Quantitative Data & Biological Efficacy

The structural modifications of the 2,4-dimethoxyphenyl propanol backbone yield diverse and highly potent pharmacological profiles. The table below summarizes the quantitative efficacy of key derivatives across different biological targets based on recent literature.

| Compound Name / Scaffold | Primary Biological Target | Quantitative Efficacy | Mechanism of Action | Source |

| (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid | Mushroom Tyrosinase | 66.47% inhibition at 20 μM | Competitive inhibition at the binuclear Cu active site | 2 |

| 1-(3-methyl-2,4-dimethoxyphenyl)-3-(2',4'-dihydroxyphenyl)-propane | Tyrosinase | Potent sub-micromolar inhibition | Prevents L-DOPA oxidation to dopaquinone | 1 |

| 3-(2,4-dimethoxyphenyl)propanamine derivatives | Protein Kinase CK1δ | High potency and selectivity | Enthalpic binding to the hydrophobic hinge region (Leu85) | 3 |

| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | HL-60 / H460 Tumor Cells | Sub-micromolar cytotoxicity | Induces G2/M cell cycle arrest and triggers apoptosis | 4 |

References

-

Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors. PubMed (NIH).2

-

EP1748767B1 - 1-(3-methyl-2,4-dimethoxyphenyl)-3-(2',4'-dihydroxyphenyl)-propane as a potent tyrosinase inhibitor. Google Patents.1

-

Optimized 4,5-Diarylimidazoles as Potent/Selective Inhibitors of Protein Kinase CK1δ and Their Structural Relation to p38α MAPK. MDPI.3

-

Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. PMC (NIH).4

Sources

- 1. EP1748767B1 - 1-(3-methyl-2,4-dimethoxyphenyl)-3-(2',4'-dihydroxyphenyl)-propane as a potent tyrosinase inhibitor - Google Patents [patents.google.com]

- 2. Design, synthesis and biological evaluation of 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives as novel tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 1-(2,4-Dimethoxyphenyl)propan-1-ol: A Technical Guide for Drug Discovery and Development

Introduction: The Promise of Dimethoxyphenyl Scaffolds in Modern Therapeutics

Dimethoxybenzene derivatives represent a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Their structural diversity, arising from the positional isomerism of the methoxy groups and further substitutions, has given rise to a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1] This guide focuses on a specific, yet under-explored, member of this family: 1-(2,4-Dimethoxyphenyl)propan-1-ol . While direct studies on this particular molecule are nascent, a comprehensive analysis of its structural analogues provides a strong rationale for its investigation as a potential therapeutic agent. This document serves as a technical framework for researchers, scientists, and drug development professionals, outlining the hypothesized biological activities of 1-(2,4-Dimethoxyphenyl)propan-1-ol and providing detailed methodologies for their evaluation.

Hypothesized Biological Activities and Mechanistic Insights

Based on the extensive literature on related dimethoxyphenyl compounds, we can extrapolate and propose several key biological activities for 1-(2,4-Dimethoxyphenyl)propan-1-ol. The presence of the dimethoxyphenyl group, a common feature in many bioactive natural products and synthetic molecules, is central to these hypotheses.

Anti-inflammatory Potential: Modulating Key Signaling Cascades

A significant body of research points to the anti-inflammatory properties of dimethoxyphenyl derivatives.[2] These compounds often exert their effects by modulating critical signaling pathways, such as the NF-κB and MAPK pathways, which are central to the inflammatory response.[2] For instance, derivatives of 2-(3,4-Dimethoxyphenyl)propanal have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2] This suppression is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[2]

In-depth Perspective: The anti-inflammatory action of these molecules is likely tied to their ability to interfere with the upstream signaling events that lead to the activation of transcription factors like NF-κB. By inhibiting the phosphorylation of IκBα, the inhibitor of NF-κB, these compounds can prevent the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory genes.

Figure 1: Hypothesized anti-inflammatory mechanism of 1-(2,4-Dimethoxyphenyl)propan-1-ol.

Cytotoxic Activity: A Potential Avenue for Anticancer Therapeutics

Dimethoxyphenyl derivatives have demonstrated significant potential as anticancer agents.[2] Their mechanisms of action are often multifaceted, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tubulin polymerization.[2] For instance, certain chalcones bearing the dimethoxyphenyl moiety have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[2] This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.

Expert Insight: The cytotoxicity of these compounds against cancer cells often shows a degree of selectivity over normal cells.[3][4] The evaluation of 1-(2,4-Dimethoxyphenyl)propan-1-ol should therefore include a comparative analysis of its effects on both cancerous and non-cancerous cell lines to determine its therapeutic index.

| Related Compound | Cancer Cell Line | IC50 Value |

| (1S)-(2,4-Dimethoxyphenyl)((1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl) methanol | MCF-7 (Breast Cancer) | 8.4 µM |

| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one | MDA-MB-231 (Triple-Negative Breast Cancer) | 20 µg/mL |

| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene) indolin-2-one | MDA-MB-468 (Triple-Negative Breast Cancer) | 25 µg/mL |

Table 1: Cytotoxic activity of related dimethoxyphenyl derivatives.

Neuroprotective Effects: Combating Oxidative Stress and Neuroinflammation

Several studies have highlighted the neuroprotective potential of compounds containing the dimethoxyphenyl group.[5][6] These effects are often attributed to their antioxidant properties and their ability to mitigate neuroinflammation. For example, a flavonoid derivative, 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, has shown significant neuroprotective properties against ketamine-induced cognitive deficits in an animal model of schizophrenia.[6] Another study demonstrated that a resveratrol derivative, 3‐[2‐(3,5‐dimethoxy‐phenyl)‐vinyl]‐furan, protects hippocampal neurons from ischemic damage.[5]

Causality in Experimental Design: The neuroprotective investigation of 1-(2,4-Dimethoxyphenyl)propan-1-ol should be designed to elucidate its mechanism of action. This would involve assessing its ability to reduce reactive oxygen species (ROS) production, inhibit pro-inflammatory cytokine release in neuronal cell models, and protect against excitotoxicity.

Antimicrobial and Antioxidant Activities: A Broader Therapeutic Scope

The dimethoxyphenyl scaffold is also associated with antimicrobial and antioxidant activities.[1][7] The antimicrobial action is often attributed to the disruption of microbial cell membranes.[1] The antioxidant properties stem from the ability of these compounds to scavenge free radicals, a key mechanism in combating oxidative stress.[1] For instance, 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one has exhibited significant antibacterial and antifungal properties.[7]

Self-Validating Protocols: When assessing antimicrobial activity, it is crucial to include both Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine the spectrum of activity. Similarly, antioxidant assays should employ multiple methods to provide a comprehensive profile of the compound's radical scavenging capabilities.

Experimental Protocols: A Framework for Biological Evaluation

The following section provides detailed, step-by-step methodologies for investigating the hypothesized biological activities of 1-(2,4-Dimethoxyphenyl)propan-1-ol.

Assessment of Anti-inflammatory Activity

a) Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are to be seeded in 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with varying concentrations of 1-(2,4-Dimethoxyphenyl)propan-1-ol (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to induce an inflammatory response.

-

Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

b) Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

-

Following the same treatment and stimulation protocol as the NO assay, the cell culture supernatants are collected.

-

The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Figure 2: Workflow for in vitro anti-inflammatory assays.

Evaluation of Cytotoxic Activity

a) MTT Assay for Cell Viability

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231) and a non-cancerous control cell line (e.g., MCF-10A) are seeded in 96-well plates at a density of 5 x 103 cells/well and incubated overnight.

-

Treatment: Cells are treated with a range of concentrations of 1-(2,4-Dimethoxyphenyl)propan-1-ol for 24, 48, and 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

b) Apoptosis Assay using Annexin V/Propidium Iodide Staining

-

Cells are treated with 1-(2,4-Dimethoxyphenyl)propan-1-ol at its IC50 concentration for 24 hours.

-

Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Assessment of Antimicrobial Activity

a) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured to the mid-logarithmic phase and diluted to a standard concentration.

-

Serial Dilution: 1-(2,4-Dimethoxyphenyl)propan-1-ol is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for each microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion and Future Directions

While direct experimental data on 1-(2,4-Dimethoxyphenyl)propan-1-ol is currently limited, the wealth of information on structurally related compounds provides a strong foundation for its investigation as a potential therapeutic agent. The hypothesized anti-inflammatory, cytotoxic, neuroprotective, and antimicrobial activities warrant a systematic and rigorous evaluation using the methodologies outlined in this guide. Future research should focus not only on confirming these activities but also on elucidating the precise molecular mechanisms of action and structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this promising dimethoxyphenyl derivative and paving the way for its development into a novel therapeutic agent.

References

-

Sharma, A. K., et al. (2009). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. Medicinal Chemistry Research, 18(9), 717-728. Available from: [Link]

-

Hur, J., et al. (2013). 3‐[2‐(3,5‐dimethoxyphenyl)vinyl]furan protects hippocampal neurons against ischemic damage. The FASEB Journal, 27(S1). Available from: [Link]

-

Chintha, V., & Wudayagiri, R. (2022). Isolation and neuroprotective prospective of novel bioactive compound "3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl) prop-2-en-1-one" against ketamine-induced cognitive deficits in schizophrenia: an experimental study. Natural Product Research, 36(5), 1352-1358. Available from: [Link]

-

Kumar, R., et al. (2023). Synthesis, Computational, Antimicrobial, Antioxidant, and ADME Study of 2-(3,4-Dimethoxyphenyl)-4H-Chromen-4-One. Polycyclic Aromatic Compounds, 43(6), 5437-5452. Available from: [Link]

-

Astudillo, L., et al. (2025). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells. Molecules, 30(9), 3894. Available from: [Link]

-

Tentori, F., et al. (2023). Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. Catalysis Communications, 178, 106669. Available from: [Link]

-

Gaidamavičienė, L., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3010. Available from: [Link]

-

Raji, K., et al. (2025). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)- 2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Journal of Cancer Science and Clinical Therapeutics, 9(3). Available from: [Link]

-

Jantan, I., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-212. Available from: [Link]

-

Ammendola, M., et al. (2008). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Molecules, 13(4), 744-762. Available from: [Link]

-

Vrynchanu, N., et al. (2021). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. One Health & Risk Management, 2(2), 29-34. Available from: [Link]

-

Malaviya, R., & Uckun, F. M. (2000). Anti-inflammatory activity of 2,4, 6-trihydroxy-alpha-p-methoxyphenyl-acetophenone (compound D-58). Dermatology, 201(4), 337-342. Available from: [Link]

-

Huang, J., et al. (2013). Neuroprotective effect of 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside against sodium nitroprusside-induced neurotoxicity in HT22 cells. Molecular and Cellular Biochemistry, 383(1-2), 143-151. Available from: [Link]

-

Bortolatto, C. F., et al. (2011). Neuroprotector effect of p,p'-methoxyl-diphenyl diselenide in a model of sporadic dementia of Alzheimer's type in mice: contribution of antioxidant mechanism. Journal of Neurochemistry, 117(3), 499-509. Available from: [Link]

-

Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1845. Available from: [Link]

-

de la Cruz-A, J., et al. (2011). Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea. Marine Drugs, 9(1), 110-120. Available from: [Link]

-

Lee, J. H., et al. (2020). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Journal of Functional Foods, 66, 103813. Available from: [Link]

-

Hillaert, U., et al. (2004). Synthesis and Biological Evaluation of Novel PDMP Analogues. Bioorganic & Medicinal Chemistry Letters, 14(15), 3929-3932. Available from: [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences, 13(01), 057-069. Available from: [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2021). Bioorganic & Medicinal Chemistry Letters, 49, 128264. Available from: [Link]

-

Rimando, A. M., et al. (2016). Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs. Chemistry & Biodiversity, 13(9), 1195-1204. Available from: [Link]

-

Vrynchanu, N., et al. (2021). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. One Health & Risk Management, 2(2), 29-34. Available from: [Link]

-

Chen, Y., et al. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. Phytotherapy Research, 18(11), 904-907. Available from: [Link]

-

Kumar, S., et al. (2018). Design, synthesis and biological evaluation of novel antiproliferative agents based on 4,6-diarylpyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters, 28(14), 2415-2420. Available from: [Link]

-

Bayanati, M., et al. (2025). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents. Research Journal of Pharmacy and Technology, 18(1), 233-238. Available from: [Link]

-

Bayanati, M., et al. (2025). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Research Journal of Pharmacy and Technology, 18(1), 233-238. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and neuroprotective prospective of novel bioactive compound "3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl) prop-2-en-1-one" against ketamine-induced cognitive deficits in schizophrenia: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2,4-Dimethoxyphenyl)propan-1-ol

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2,4-Dimethoxyphenyl)propan-1-ol, a valuable secondary alcohol intermediate in organic synthesis. The protocol details the nucleophilic addition of an ethyl Grignard reagent to 2,4-dimethoxybenzaldehyde. Authored for researchers, scientists, and professionals in drug development, this guide emphasizes the underlying chemical principles, provides a robust, step-by-step experimental protocol, and integrates critical safety considerations. The content is structured to explain the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction and Scientific Principle

The synthesis of substituted benzylic alcohols is a cornerstone of modern organic chemistry, providing key structural motifs for pharmaceuticals, agrochemicals, and materials science. The target molecule, 1-(2,4-Dimethoxyphenyl)propan-1-ol, is synthesized via a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[1]

The core of this transformation lies in the nucleophilic character of the Grignard reagent, in this case, ethylmagnesium bromide (EtMgBr). The significant difference in electronegativity between the carbon and magnesium atoms polarizes the C-Mg bond, imparting a carbanionic character to the ethyl group.[2] This makes the Grignard reagent a potent nucleophile. The carbonyl carbon of 2,4-dimethoxybenzaldehyde, being electron-deficient due to the electronegative oxygen atom, serves as the electrophilic site for the attack.

The reaction proceeds in two main stages:

-

Nucleophilic Addition: The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate.[2][3]

-

Aqueous Work-up: The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), which protonates the alkoxide to yield the final secondary alcohol product, 1-(2,4-Dimethoxyphenyl)propan-1-ol.[4][5]

Reaction Mechanism

The mechanism can be simplified into the nucleophilic addition followed by protonation. While recent studies suggest that for some aromatic aldehydes, a single electron transfer (SET) radical pathway can be competitive, the nucleophilic addition pathway is generally accepted for less bulky substrates like benzaldehyde derivatives.[6]

Caption: The Grignard reaction mechanism for alcohol synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly the anhydrous requirements, is paramount for a successful outcome.

Materials and Reagents

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Amount (molar eq.) | Notes |

| 2,4-Dimethoxybenzaldehyde | 613-45-6 | 166.17 | 1.0 eq (e.g., 5.0 g) | Purity >98%. Ensure it is dry. |

| Ethylmagnesium bromide (EtMgBr) | 925-90-6 | 133.27 | 1.1 - 1.2 eq | Typically a 1.0 M or 3.0 M solution in THF or Diethyl Ether. |

| Anhydrous Diethyl Ether or THF | 60-29-7 | 74.12 | ~100 mL | Must be anhydrous. Ether is extremely flammable.[7] |

| Saturated aq. NH₄Cl solution | 12125-02-9 | 53.49 | As needed | For quenching the reaction. |

| Diethyl Ether (for extraction) | 60-29-7 | 74.12 | ~150 mL | Reagent grade. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | For drying the organic layer. |

| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | As needed | For washing the organic extracts. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Pressure-equalizing dropping funnel (100 mL)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet and bubbler

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for purification (e.g., chromatography column)

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Grignard synthesis.

Step-by-Step Procedure

-

Preparation and Setup:

-

Thoroughly clean and dry all glassware in an oven at >120°C overnight or by flame-drying under vacuum immediately before use.[8] Assemble the three-neck flask with the dropping funnel, condenser, and gas inlet.

-

Establish an inert atmosphere by flushing the system with dry nitrogen or argon. Maintain a slight positive pressure throughout the reaction.

-

In the reaction flask, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in approximately 50 mL of anhydrous diethyl ether.

-

-

Reaction Execution:

-

Cool the aldehyde solution to 0°C using an ice-water bath.

-

Charge the dropping funnel with the ethylmagnesium bromide solution (1.1 eq) diluted with ~20 mL of anhydrous diethyl ether.

-

Add the Grignard reagent to the stirred aldehyde solution dropwise over a period of 30-45 minutes. This slow addition is crucial to control the exothermic nature of the reaction.[7][9] Maintain the internal temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure completion.

-

Monitor the reaction's progress by Thin-Layer Chromatography (TLC), checking for the consumption of the starting aldehyde.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the flask back down to 0°C in an ice bath.

-

Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise (approx. 50 mL).[4] This step can be vigorous. An off-white precipitate (magnesium salts) will form.

-

Transfer the entire mixture to a separatory funnel. Add more diethyl ether (~50 mL) and water (~50 mL) to dissolve the salts.

-

Separate the layers. Extract the aqueous layer two more times with diethyl ether (~50 mL each).

-

Combine all the organic extracts and wash them once with brine (~50 mL).[7]

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and wash the solid with a small amount of ether.

-

-

Purification and Characterization:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.

-

If necessary, purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., starting from 5:95 and increasing to 20:80) to afford the pure 1-(2,4-Dimethoxyphenyl)propan-1-ol.[10][11]

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

-

Expertise & Causality: The "Why" Behind the Protocol

-